Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]-
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Overview
Description
Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]- is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a methyl group and a sulfonyl group attached to a methylenebutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]- typically involves the sulfonation of a precursor compound. One common method is the reaction of 1-methyl-4-[(1-methylenebutyl)]benzene with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with different functional groups using reagents like halogens, nitrating agents, or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Sulfonic acids, aldehydes, or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated benzene derivatives, nitrobenzene, or alkylbenzene.
Scientific Research Applications
Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The benzene ring provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-methyl-4-butyl
- Benzene, 1-methyl-4-(1-methylethenyl)
- Benzene, (1-methylbutyl)-
Uniqueness
Benzene, 1-methyl-4-[(1-methylenebutyl)sulfonyl]- is unique due to the presence of both a sulfonyl group and a methylenebutyl chain, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Properties
CAS No. |
105235-53-8 |
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Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-methyl-4-pent-1-en-2-ylsulfonylbenzene |
InChI |
InChI=1S/C12H16O2S/c1-4-5-11(3)15(13,14)12-8-6-10(2)7-9-12/h6-9H,3-5H2,1-2H3 |
InChI Key |
PLTXDSVVFCCVLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C)S(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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